

In-Depth Technical Guide: Mechanism of Action of JNJ-64264681

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Compound of Interest

Compound Name: JNJ-64264681

Cat. No.: B15577197

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Abstract

JNJ-64264681 is an orally bioavailable, potent, and selective second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1][2][3] It functions as an irreversible, covalent antagonist of BTK, a critical non-receptor tyrosine kinase in the B-cell antigen receptor (BCR) signaling pathway.[1][2][3] By targeting BTK, **JNJ-64264681** effectively modulates B-cell activation and proliferation, demonstrating significant therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of **JNJ-64264681**, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

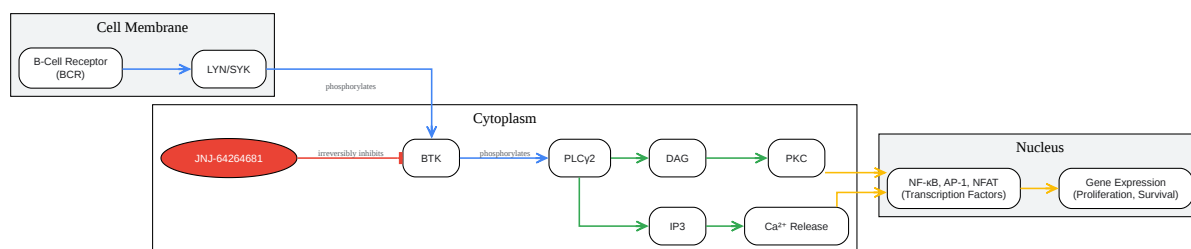
Core Mechanism of Action: Irreversible BTK Inhibition

JNJ-64264681 exerts its therapeutic effect through the specific and covalent inhibition of Bruton's tyrosine kinase (BTK). BTK is a member of the Tec family of kinases and a crucial downstream signaling molecule of the B-cell receptor (BCR).[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, leading to the activation of transcription factors that govern B-cell proliferation, differentiation, and survival.[1]

JNJ-64264681 covalently binds to the cysteine residue at position 481 (Cys481) in the ATP-binding domain of BTK.[4] This irreversible binding permanently inactivates the kinase, thereby blocking the downstream signaling cascade.[1] The inhibition of BTK by **JNJ-64264681** prevents the activation of pathways crucial for the growth of malignant B-cells that exhibit overexpression of BTK.[1]

Signaling Pathway

The following diagram illustrates the B-cell receptor signaling pathway and the point of intervention by **JNJ-64264681**.



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Figure 1: JNJ-64264681 Inhibition of the BCR Signaling Pathway.

Potency and Selectivity

JNJ-64264681 is a highly potent and selective inhibitor of BTK. Its potency as an irreversible inhibitor is best characterized by the second-order rate constant ($k_{\text{inact}}/K_{\text{I}}$).[5]

Quantitative Potency and Selectivity Data

Parameter	Value	Assay
BTK Inhibition		
kinact/KI	Data not publicly available	Biochemical Assay
IC50 (Biochemical)	Data not publicly available	IMAP / LanthaScreen
IC50 (Cellular)	Data not publicly available	Cellular BTK Inhibition Assay
Kinome Selectivity	Exceptionally selective	KINOMEscan Profiling
Off-target kinases inhibited >50% at 1 μ M	Specific data not publicly available	KINOMEscan

Note: Specific quantitative values for potency and a detailed kinome scan profile are not yet publicly available in the reviewed literature. The available information emphasizes the high potency and exceptional selectivity of **JNJ-64264681**.

Preclinical Efficacy

JNJ-64264681 has demonstrated significant oral efficacy in preclinical models of both B-cell malignancies and autoimmune diseases.[\[2\]](#)

Oncology: Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model

In preclinical xenograft models of DLBCL, oral administration of **JNJ-64264681** resulted in significant tumor growth inhibition.

Animal Model	Dosing	Efficacy Outcome
DLBCL Patient-Derived Xenograft (PDX)	Specific dosing regimen not publicly available	Quantitative tumor growth inhibition data not publicly available

Autoimmune Disease: Rat Collagen-Induced Arthritis (CIA) Model

JNJ-64264681 has shown robust efficacy in a rat model of collagen-induced arthritis, a model for human rheumatoid arthritis.

Animal Model	Dosing	Efficacy Outcome
Rat Collagen-Induced Arthritis (CIA)	Specific dosing regimen not publicly available	Quantitative reduction in arthritis scores and joint inflammation not publicly available

Clinical Pharmacokinetics and Pharmacodynamics

A Phase 1, first-in-human study was conducted to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of **JNJ-64264681** in healthy volunteers. [6] The study involved single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[6]

Pharmacokinetic Parameters

Parameter	Value	Study Cohort
Mean Terminal Half-life (t1/2)	1.6 - 13.2 hours	SAD Cohorts
Time to Steady State	By day 2	MAD Cohorts
Preclinical Half-life (rats and dogs)	< 2 hours	Preclinical studies[1]

Pharmacodynamics: BTK Occupancy

The pharmacodynamic effect of **JNJ-64264681** was assessed by measuring the occupancy of BTK in peripheral blood mononuclear cells (PBMCs).

Dose (Single Oral Administration)	Time Point	Mean BTK Occupancy
200 mg	4 hours (peak)	≥90%[6]
400 mg	4 hours (peak)	≥90%[6]

Experimental Protocols

Biochemical BTK Inhibition Assays

- **IMAP (Immobilized Metal Affinity-based Phosphorescence) Assay:** This assay was utilized for the determination of the half-maximal inhibitory concentration (IC₅₀) at a fixed time point. The assay measures the phosphorylation of a substrate peptide by BTK. The binding of the phosphorylated substrate to the IMAP beads results in a fluorescence signal, which is quenched in the presence of an inhibitor.
- **LanthaScreen™ Kinase Assay:** This time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to determine the binding kinetics of **JNJ-64264681** to BTK. The assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of BTK by **JNJ-64264681** prevents substrate phosphorylation, leading to a decrease in the FRET signal. The rate of this decrease is used to calculate the second-order rate constant (kinact/KI).

Kinome Selectivity Profiling

- **KINOMEScan™:** The selectivity of **JNJ-64264681** was assessed against a panel of human kinases using the KINOMEScan™ platform. This method is based on a competition binding assay where the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured by quantitative PCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

In Vivo Efficacy Models

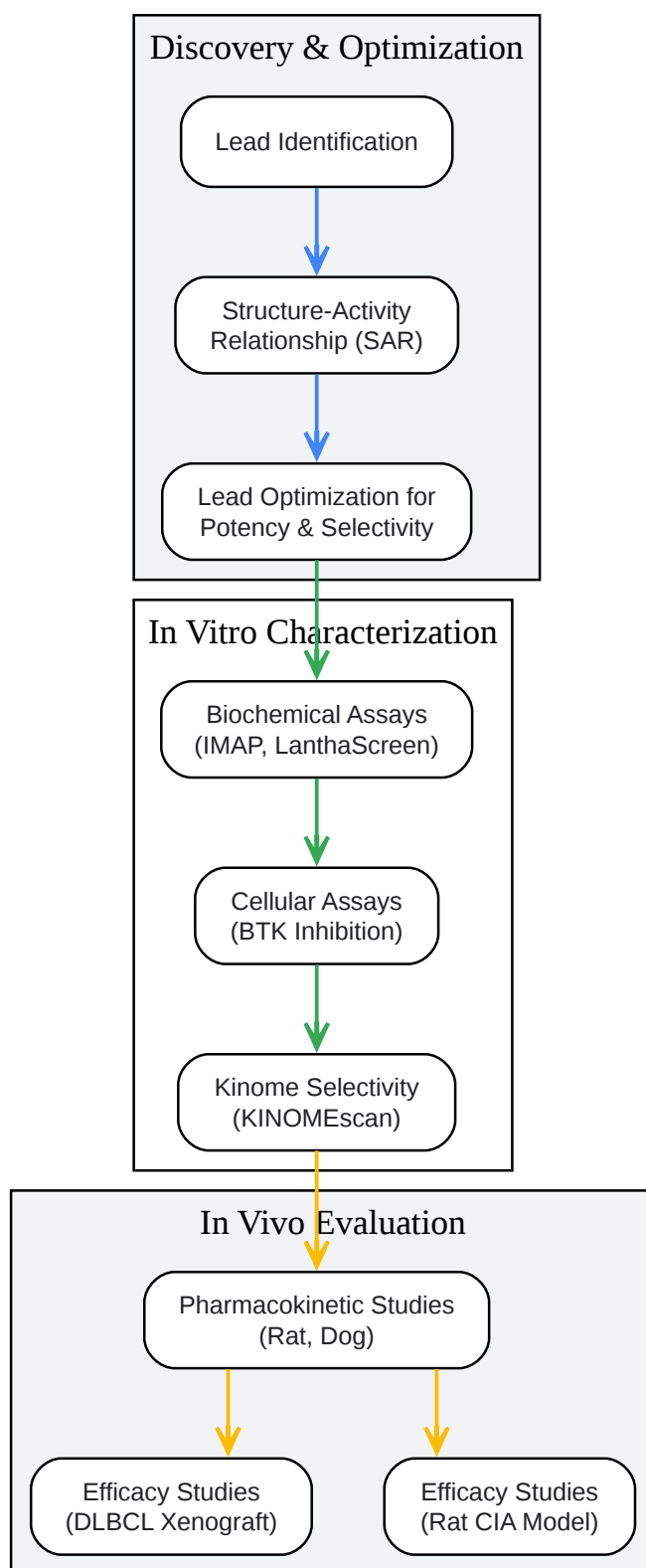
- **Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model:** Patient-derived DLBCL cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with **JNJ-64264681** or vehicle control. Tumor volume is measured regularly to assess the anti-tumor efficacy.
- **Rat Collagen-Induced Arthritis (CIA) Model:** Arthritis is induced in rats by immunization with type II collagen emulsified in Freund's adjuvant. After the onset of arthritis, rats are treated with **JNJ-64264681** or vehicle control. The severity of arthritis is assessed by scoring paw swelling and inflammation.

Clinical BTK Occupancy Assay

- Irreversible BTK Occupancy Assay: Whole blood samples are collected from subjects at various time points after dosing. Peripheral blood mononuclear cells (PBMCs) are isolated, and the level of unoccupied BTK is measured. This is typically done using a probe that binds to the active site of BTK. The percentage of BTK occupancy is then calculated by comparing the amount of unoccupied BTK in treated samples to that in pre-dose or vehicle-treated samples.

Experimental and Logical Workflows

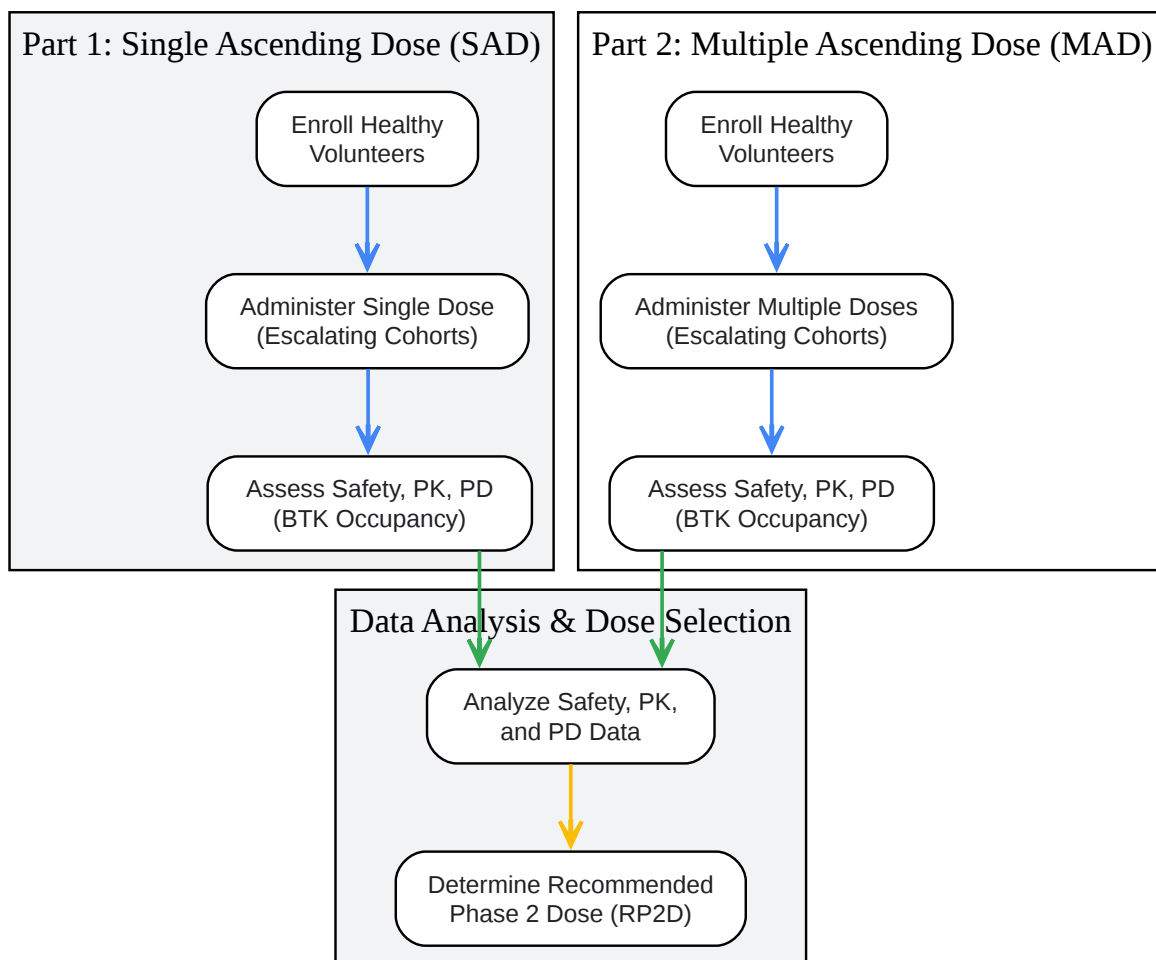
Drug Discovery and Preclinical Evaluation Workflow



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Figure 2: Preclinical Discovery and Evaluation Workflow for **JNJ-64264681**.

Phase 1 Clinical Trial Workflow



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Figure 3: Workflow of the Phase 1 First-in-Human Clinical Trial of **JNJ-64264681**.

Conclusion

JNJ-64264681 is a potent, selective, and irreversible covalent inhibitor of Bruton's tyrosine kinase. Its mechanism of action, centered on the disruption of the B-cell receptor signaling pathway, has been well-characterized through a series of preclinical and clinical investigations. The compound has demonstrated significant efficacy in models of B-cell malignancies and autoimmune disorders. The favorable pharmacokinetic and pharmacodynamic profile, particularly the sustained BTK occupancy observed in clinical trials, supports its ongoing

development as a promising therapeutic agent for relevant patient populations. Further disclosure of detailed quantitative potency, selectivity, and preclinical efficacy data will provide a more complete understanding of its therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]
- 2. Discovery of JNJ-64264681: A Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 1 First-in-Human Pharmacokinetic and Pharmacodynamic Study of JNJ-64264681, a Covalent Inhibitor of Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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